(3,3-Difluorocyclobutyl)methanamine
Overview
Description
(3,3-Difluorocyclobutyl)methanamine is a chemical compound with the molecular formula C5H9F2N and a molecular weight of 121.13 g/mol . It is characterized by a cyclobutane ring substituted with two fluorine atoms and an amine group attached to a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclobutyl)methanamine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a key intermediate . One common synthetic route includes the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to form 3,3-difluorocyclobutanone, which is then converted to the desired amine through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, ensuring the availability of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclobutyl)methanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products Formed
Major products formed from the reactions of this compound include various substituted cyclobutane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(3,3-Difluorocyclobutyl)methanamine has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a precursor to immunomodulatory agents that modulate the immune response by targeting specific receptors and signaling pathways . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutanemethanamine hydrochloride): A closely related compound with similar chemical properties.
3,3-Difluorocyclobutanone: An intermediate in the synthesis of (3,3-Difluorocyclobutyl)methanamine.
Uniqueness
This compound stands out due to its unique combination of a cyclobutane ring and fluorine atoms, which impart distinct chemical reactivity and stability.
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)1-4(2-5)3-8/h4H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVXADKKXYLSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670330 | |
Record name | 1-(3,3-Difluorocyclobutyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159882-59-3 | |
Record name | 1-(3,3-Difluorocyclobutyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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